molecular formula C10H9N3O B14315609 N-Hydroxy-4-phenylpyrimidin-2-amine CAS No. 111396-72-6

N-Hydroxy-4-phenylpyrimidin-2-amine

Cat. No.: B14315609
CAS No.: 111396-72-6
M. Wt: 187.20 g/mol
InChI Key: BGOYJPLXMJLXGG-UHFFFAOYSA-N
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Description

N-Hydroxy-4-phenylpyrimidin-2-amine is a compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds, which are crucial in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-4-phenylpyrimidin-2-amine typically involves multi-step reactions starting from acyclic starting materials. One common method includes the following steps:

    Ring Closure: Starting with benzylidene acetones and ammonium thiocyanates, the initial step involves ring closure to form the pyrimidine ring.

    Aromatization: This step ensures the formation of the aromatic pyrimidine structure.

    S-Methylation: Introduction of a methyl group to the sulfur atom.

    Oxidation: Conversion to methylsulfonyl compounds.

    Formation of Guanidines: Reaction with suitable amines to form the final product.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-4-phenylpyrimidin-2-amine can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-Hydroxy-4-phenylpyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-4-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Uniqueness: N-Hydroxy-4-phenylpyrimidin-2-amine is unique due to the presence of the hydroxy group, which can significantly influence its chemical reactivity and biological activity. This functional group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-Hydroxy-4-phenylpyrimidin-2-amine to improve yield and purity?

  • Methodological Answer : Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is critical. For example, using nucleophilic substitution or coupling reactions under inert atmospheres can minimize side products. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol improves purity. Monitoring intermediate steps using thin-layer chromatography (TLC) ensures reaction progression .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm proton environments and carbon frameworks, with attention to hydroxy (-OH) and aromatic proton signals.
  • X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves molecular geometry, bond angles, and intermolecular interactions. Data collection at low temperatures (e.g., 100 K) enhances resolution .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do hydrogen bonding interactions influence the crystal packing and stability of this compound?

  • Methodological Answer : Graph set analysis (as per Etter’s formalism) identifies hydrogen bond motifs (e.g., N–H⋯O or O–H⋯N). For pyrimidine derivatives, intramolecular bonds (e.g., six-membered rings via N–H⋯N interactions) stabilize conformations, while intermolecular bonds (e.g., C–H⋯O) propagate crystal lattices. Computational tools like Mercury (CCDC) visualize packing diagrams, and thermal stability is assessed via differential scanning calorimetry (DSC) .

Q. How can researchers resolve contradictions in crystallographic data during structural determination of this compound?

  • Methodological Answer :

  • Multi-Model Refinement : Use SHELXL to test alternative disorder models and occupancy ratios for ambiguous electron density regions.
  • Validation Tools : Check for geometric outliers (e.g., using PLATON’s ADDSYM) to detect missed symmetry elements.
  • Comparative Analysis : Cross-reference with analogous structures (e.g., polymorphs of N-(4-chlorophenyl)-pyrimidine derivatives) to identify systematic errors in torsion angles or hydrogen bond distances .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of pyrimidine derivatives like this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize derivatives with modifications at the phenyl or pyrimidine positions (e.g., electron-withdrawing groups or halogens) to assess biological activity shifts.
  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cholinesterases), focusing on hydrogen bond donors/acceptors and π-π stacking with aromatic residues.
  • In Vitro Assays : Test inhibitory potency (e.g., IC50_{50} values) against relevant enzymes and correlate with crystallographic or DFT-calculated electronic parameters (e.g., HOMO-LUMO gaps) .

Properties

CAS No.

111396-72-6

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

N-(4-phenylpyrimidin-2-yl)hydroxylamine

InChI

InChI=1S/C10H9N3O/c14-13-10-11-7-6-9(12-10)8-4-2-1-3-5-8/h1-7,14H,(H,11,12,13)

InChI Key

BGOYJPLXMJLXGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2)NO

Origin of Product

United States

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